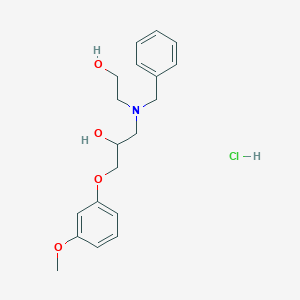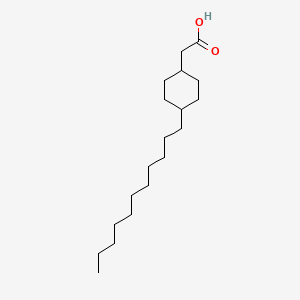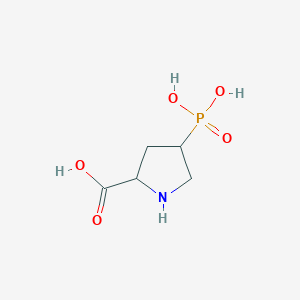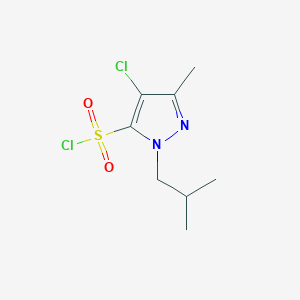
1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride, also known as BMS-986205, is a novel drug that has been developed for the treatment of various inflammatory diseases. It belongs to the class of drugs known as sphingosine-1-phosphate (S1P) receptor modulators.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Compounds with structures similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride often exhibit pharmacological activities, including acting as precursors to pharmaceutical drugs or as drugs themselves due to their interaction with biological receptors or enzymes. For instance, methoxyphenols, derivatives containing methoxy groups bonded to a phenol, have been studied for their antioxidant, antimicrobial, and potential anticancer activities. These compounds can undergo various biochemical transformations leading to pharmacologically active metabolites or acting directly as receptor agonists or antagonists (Liu et al., 2022; Pei et al., 2016).
Environmental Impact and Biodegradability
Chemicals with halogenated and methoxy groups are of interest in environmental chemistry due to their potential impact on ecosystems and biodegradability. Research on the environmental fate, degradation pathways, and the effects of similar compounds on aquatic and terrestrial environments helps in understanding their persistence and toxicity. The biodegradation of such compounds, especially in aquatic environments, involves microbial action leading to the breakdown into less harmful substances. Studies on methoxyphenols from biomass burning have explored their atmospheric reactivity and transformation products, providing insights into their environmental impact and degradation (Kim and Choi, 2014).
Propiedades
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4.ClH/c1-23-18-8-5-9-19(12-18)24-15-17(22)14-20(10-11-21)13-16-6-3-2-4-7-16;/h2-9,12,17,21-22H,10-11,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHCTGZFYHCHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN(CCO)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)




